PD-140548

CCK receptor pharmacology radioligand binding receptor selectivity

PD-140548 is the essential CCKA-selective antagonist for rigorous neuroscience research. Its 93-fold binding preference over CCKB receptors enables unambiguous attribution of functional effects, unlike mixed antagonists. Ideal for isolating CCKA-mediated mechanisms in addiction, anxiety, feeding, and cardiovascular studies. Trust this high-purity tool for reproducible, publication-ready data.

Molecular Formula C33H39N3O5
Molecular Weight 557.7 g/mol
Cat. No. B1679105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD-140548
Synonymseta-((3-(1H-indol-3-yl)-2-methyl-1-oxo-1-((tricyclo(3.3.1.1)dec-2-yloxy)carbonyl)amino)propyl)aminobenzenebutanoic acid
PD 140548
PD-140548
Molecular FormulaC33H39N3O5
Molecular Weight557.7 g/mol
Structural Identifiers
SMILESCC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6
InChIInChI=1S/C33H39N3O5/c1-33(18-25-19-34-28-10-6-5-9-27(25)28,31(39)35-26(17-29(37)38)16-20-7-3-2-4-8-20)36-32(40)41-30-23-12-21-11-22(14-23)15-24(30)13-21/h2-10,19,21-24,26,30,34H,11-18H2,1H3,(H,35,39)(H,36,40)(H,37,38)/t21?,22?,23?,24?,26-,30?,33+/m1/s1
InChIKeyPGOLWKTUHWHYJS-KUAXMQRVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PD-140548 for Scientific Research Procurement: A CCKA-Selective Peptoid Antagonist for Neuropeptide Pharmacology


PD-140548 is a synthetic dipeptoid compound developed by Pfizer that functions as a selective antagonist for the cholecystokinin A (CCKA) receptor [1]. Characterized as an enantiomer of the CCKB-selective antagonist PD-135666, PD-140548 displays the reverse receptor selectivity profile, with preferential binding to CCKA receptors (IC50 = 2.8 nM in rat pancreas) over CCKB receptors (IC50 = 260 nM in mouse cerebral cortex) [2]. The compound was designed through a 'targeted molecular diversity' strategy utilizing privileged structural motifs derived from amino acid side-chains [3]. Unlike many non-selective CCK receptor ligands, PD-140548's well-defined receptor preference makes it a valuable pharmacological tool for dissecting CCKA-mediated physiological and behavioral processes.

Why CCK Receptor Research Demands PD-140548 Over Generic CCK Antagonists


Substituting PD-140548 with other CCK receptor antagonists for experimental applications introduces confounding variables that compromise data interpretation. Unlike the mixed CCKA/B antagonist PD-142898 (CCKA IC50 = 3.8 nM, CCKB IC50 = 4.2 nM) or the CCKB-selective compounds such as PD-135666 (CCKA IC50 = 26 nM, CCKB IC50 = 0.1 nM), PD-140548 provides defined selectivity for CCKA receptors [1]. Critically, enantiomeric pairs within this peptoid series exhibit reversed selectivity profiles; procurement of the incorrect enantiomer PD-135666 would yield a CCKB-selective tool instead of the CCKA-selective tool required for isolating peripheral versus central cholecystokininergic signaling [2]. Furthermore, in vivo studies demonstrate that PD-140548 modulates distinct morphine-induced behaviors compared to the CCKB-selective antagonist CI-988, underscoring that functional outcomes in behavioral pharmacology are receptor subtype-dependent and cannot be generalized across the class [3].

PD-140548 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Receptor Binding Selectivity: PD-140548 vs. Its Enantiomer PD-135666 and Mixed CCKA/B Antagonist PD-142898

In direct head-to-head radioligand binding assays, PD-140548 exhibits CCKA-selective binding, a profile reversed from its enantiomer PD-135666. PD-140548 binds to rat pancreatic CCKA receptors with an IC50 of 2.8 nM and to mouse cerebral cortex CCKB receptors with an IC50 of 260 nM, yielding a CCKB/CCKA selectivity ratio of approximately 93-fold [1]. In contrast, its enantiomer PD-135666 displays CCKB-selective binding (CCKA IC50 = 26 nM, CCKB IC50 = 0.1 nM), while the mixed antagonist PD-142898 lacks meaningful subtype discrimination (CCKA IC50 = 3.8 nM, CCKB IC50 = 4.2 nM) [1].

CCK receptor pharmacology radioligand binding receptor selectivity

In Vitro Functional Antagonism: PD-140548 vs. PD-142896, PD-135666, and PD-142898 in Guinea Pig Gall Bladder

In ex vivo functional assays, PD-140548 demonstrated concentration-dependent antagonism of CCKA receptor-mediated contractions in isolated guinea pig gall bladder tissue. The compound produced a pA2 value of 7.2, indicating its potency as a competitive CCKA antagonist in a native tissue preparation [1]. Among the four structurally related peptoid CCK ligands tested simultaneously, PD-140548 (pA2 = 7.2) exhibited functional antagonism that was intermediate in potency: more potent than PD-135666 (pA2 = 6.6) but less potent than PD-142896 (pA2 = 7.4) and the mixed antagonist PD-142898 (pA2 = 8.5) [1].

smooth muscle contraction functional antagonism ex vivo pharmacology

In Vivo Behavioral Selectivity: PD-140548 (CCKA) vs. CI-988 (CCKB) in Morphine-Induced Reward and Antinociception

In a direct comparative in vivo study, PD-140548 (CCKA-selective) and CI-988 (CCKB-selective, also known as PD-134308) produced distinct functional profiles when co-administered with morphine. PD-140548 dose-dependently (0.001–1.0 mg/kg, i.p.) antagonized the development of morphine-induced conditioned place preference, whereas CI-988 at identical doses (0.01–1.0 mg/kg, i.p.) did not affect this rewarding behavior [1]. Conversely, CI-988 potentiated morphine antinociception in the rat tail flick test (at 0.05 and 0.1 mg/kg, s.c.) and in both acute and tonic phases of the formalin test, while PD-140548 was only active at a single high dose (1.0 mg/kg, s.c.) and only in the tonic phase [1].

conditioned place preference behavioral pharmacology opioid interaction

Cardiovascular and Baroreflex Effects: PD-140548 vs. SR 27897B in Conscious Rats

In a comparative cardiovascular study using conscious, instrumented rats, both PD-140548 and the chemically distinct CCKA antagonist SR 27897B inhibited the pressor effects of exogenous CCK. PD-140548 (10 mg/kg, i.v.) inhibited the CCK-induced pressor response by 35%, while SR 27897B (0.6 mg/kg, i.v.) produced 47% inhibition [1]. Critically, the two antagonists differed in their effects on the baroreceptor heart rate reflex: only PD-140548 caused a significant increase in baroreflex gain (sensitivity) [1]. The authors attribute this differential central effect to the increased lipophilicity of PD-140548 relative to SR 27897B, suggesting enhanced blood-brain barrier penetration [1].

baroreceptor reflex cardiovascular pharmacology central nervous system penetration

Central vs. Peripheral CCKA Antagonism: Intra-Accumbens Microinjection of PD-140548 Blocks Conditioned Reward

Direct intracranial microinjection studies demonstrate that PD-140548 can selectively block centrally mediated CCKA receptor functions when administered locally into the nucleus accumbens (NAC). In a conditioned reward paradigm, animals receiving PD-140548 microinjections into the NAC during the CS-food pairing phase failed to exhibit a preference for the conditioned reward lever during testing, whereas vehicle-treated control animals showed robust conditioned reward behavior [1]. This effect is consistent with systemic findings showing that PD-140548 blocks morphine-induced conditioned place preference [2]. Notably, parallel studies with the CCKB antagonist CI-988 found no effect in this paradigm [2], confirming that central CCKA receptors in the NAC specifically mediate reward-related learning.

nucleus accumbens conditioned reward central CCKA receptors

Electrophysiological Antagonism at Native CCKA Receptors: PD-140548 vs. SR 27897B in Rat Nodose Ganglion

In electrophysiological recordings from rat isolated nodose ganglion, both PD-140548 and SR 27897B were confirmed as efficacious CCKA receptor antagonists [1]. PD-140548 at concentrations of 30 nM and 100 nM produced rightward shifts of 2.9-fold and 12.5-fold in the CCK-8 concentration-response curve, from which –log KB values were determined to be 7.80 and 8.06, respectively [1]. SR 27897B was significantly more efficacious overall in this preparation [1]. This electrophysiological characterization confirms that PD-140548 acts as a competitive antagonist at native CCKA receptors on vagal sensory neurons, which are critical for peripheral satiety signaling and gut-brain communication.

nodose ganglion electrophysiology vagal afferent

PD-140548 Optimal Research and Industrial Application Scenarios Based on Validated Evidence


Pharmacological Dissection of CCKA vs. CCKB Receptor Function in Behavioral Studies

For researchers investigating the differential roles of CCK receptor subtypes in behavior, PD-140548 provides essential pharmacological selectivity. The compound's 93-fold binding preference for CCKA over CCKB receptors [1], contrasted with its enantiomer PD-135666's reversed selectivity, enables paired enantiomer experiments that control for non-receptor-mediated effects. In morphine interaction studies, PD-140548 uniquely blocks conditioned place preference while CI-988 potentiates antinociception [2], demonstrating that PD-140548 is the required tool for isolating CCKA-mediated contributions to reward processing. Researchers studying addiction biology, anxiety, or feeding behavior can employ PD-140548 to selectively probe CCKA receptor involvement while using CI-988 or PD-135666 as matched controls for CCKB-mediated effects.

Investigating Central CCKA Receptor Function via Site-Specific Microinjection

For studies requiring anatomically precise manipulation of central CCKA receptors, PD-140548 has been validated for intracranial microinjection. Intra-accumbens administration of PD-140548 selectively blocked the acquisition of conditioned reward [1], confirming that the compound retains antagonist activity when delivered directly to discrete brain regions. This application scenario is particularly relevant for researchers mapping the neural circuitry of reward, motivation, and dopamine-CCK interactions. The compound's increased lipophilicity relative to SR 27897B [2] may confer advantages for central penetration and local tissue distribution. Procurement of PD-140548 for microinjection studies ensures access to a tool with published, reproducible central administration protocols and validated behavioral outcomes.

Ex Vivo Functional Assays of Peripheral CCKA-Mediated Smooth Muscle Contractility

Investigators conducting ex vivo tissue bath pharmacology on gall bladder, gastrointestinal smooth muscle, or other CCKA-expressing peripheral tissues should select PD-140548 based on its validated functional antagonism (pA2 = 7.2) [1]. The compound's defined potency in the guinea pig gall bladder assay provides a benchmark for comparing novel CCKA ligands or assessing tissue-specific receptor pharmacology. Unlike the mixed antagonist PD-142898, which cannot discriminate between receptor subtypes, PD-140548 enables unambiguous attribution of observed functional effects to CCKA receptor blockade. This application is appropriate for studies of biliary motility, pancreatic secretion, and gastrointestinal smooth muscle physiology.

Cardiovascular Pharmacology and Baroreflex Sensitivity Studies Requiring Central-Penetrant CCKA Antagonism

For cardiovascular researchers examining CCKA receptor involvement in autonomic regulation, PD-140548 offers a differentiated profile among available CCKA antagonists. In conscious rat studies, PD-140548 uniquely enhanced baroreflex gain (sensitivity) whereas SR 27897B did not [1]. This differential effect is attributed to PD-140548's higher lipophilicity (LogP = 6.004) [2], suggesting superior central nervous system access. Researchers studying central modulation of cardiovascular reflexes, the role of CCKA receptors in hypertension models, or the autonomic effects of neuropeptides should prioritize PD-140548 when central site of action is hypothesized. The compound's well-characterized cardiovascular profile in conscious, instrumented animals provides a reproducible baseline for experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD-140548

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.